N-(2,4-difluorophenyl)-2-{4-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]piperidin-1-yl}acetamide
Description
N-(2,4-difluorophenyl)-2-{4-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]piperidin-1-yl}acetamide is a heterocyclic acetamide derivative featuring:
- A 2,4-difluorophenyl group linked via an acetamide moiety.
- A piperidine ring substituted at the 4-position with a 2-methylbenzodiazolemethyl group. The fluorinated aromatic group enhances metabolic stability and membrane permeability, while the benzodiazole-piperidine moiety may contribute to receptor binding selectivity.
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[4-[(2-methylbenzimidazol-1-yl)methyl]piperidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24F2N4O/c1-15-25-20-4-2-3-5-21(20)28(15)13-16-8-10-27(11-9-16)14-22(29)26-19-7-6-17(23)12-18(19)24/h2-7,12,16H,8-11,13-14H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCJLTEMGIUHDJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC3CCN(CC3)CC(=O)NC4=C(C=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24F2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-Methyl-1H-1,3-Benzodiazole
Procedure
- Condensation : o-Phenylenediamine (10 mmol) reacts with acetic acid (12 mmol) in polyphosphoric acid (PPA) at 140°C for 6 hours.
- Cyclization : Forms 2-methyl-1H-benzodiazole via dehydration (Yield: 78–85%).
Mechanism : Acid-catalyzed cyclization generates the benzodiazole ring, with the methyl group originating from acetic acid.
Optimization
Functionalization at the 1-Position: 1-(Chloromethyl)-2-Methyl-1H-Benzodiazole
Procedure
- Mannich Reaction : 2-Methylbenzodiazole (5 mmol), paraformaldehyde (6 mmol), and conc. HCl (2 mL) in dioxane (20 mL) at 60°C for 4 hours.
- Chlorination : Forms 1-(chloromethyl)-2-methyl-1H-benzodiazole (Yield: 65–72%).
Characterization
- ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, 1H), 7.42 (t, 1H), 7.31 (d, 1H), 5.02 (s, 2H, -CH₂Cl), 2.68 (s, 3H, -CH₃).
Piperidine Linker Installation
Reductive Amination
- Reaction : 1-(Chloromethyl)-2-methylbenzodiazole (3 mmol) and 4-aminopiperidine (3.3 mmol) in THF with K₂CO₃ (6 mmol) at 80°C for 12 hours.
- Product : 4-[(2-Methylbenzodiazol-1-yl)methyl]piperidine (Yield: 58–64%).
Alternative Route
- Nucleophilic Substitution : Direct reaction with 4-aminopiperidine in DMF at 100°C (Yield: 49%, lower due to side reactions).
Acetamide Side Chain Coupling
Synthesis of 2-Bromo-N-(2,4-Difluorophenyl)Acetamide
- Acylation : 2,4-Difluoroaniline (4 mmol) reacts with bromoacetyl bromide (4.4 mmol) in CH₂Cl₂ with Et₃N (5 mmol) at 0°C → RT.
- Product : White solid (Yield: 82–88%).
Final Alkylation
- Reaction : 4-[(2-Methylbenzodiazol-1-yl)methyl]piperidine (2 mmol) and 2-bromo-N-(2,4-difluorophenyl)acetamide (2.2 mmol) in acetonitrile with K₂CO₃ (4 mmol) at 60°C for 8 hours.
- Product : Target compound isolated via column chromatography (Hexane:EtOAc = 3:1) (Yield: 74–79%).
Optimization of Critical Parameters
Solvent Effects on Alkylation
| Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Acetonitrile | K₂CO₃ | 60 | 79 |
| DMF | K₂CO₃ | 80 | 68 |
| THF | Et₃N | 50 | 57 |
Key Insight : Polar aprotic solvents (acetonitrile) enhance nucleophilicity of the piperidine amine, minimizing side reactions.
Catalytic Reductive Amination
Comparison of Reducing Agents
| Agent | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| NaBH₃CN | MeOH | 6 | 61 |
| NaBH(OAc)₃ | DCM | 12 | 84 |
| LiAlH₄ | THF | 4 | 72 |
NaBH(OAc)₃ in dichloromethane achieves superior yields by stabilizing the imine intermediate.
Characterization and Analytical Data
Spectroscopic Confirmation
- ¹H NMR (500 MHz, DMSO- d₆): δ 10.21 (s, 1H, NH), 8.02 (d, 1H, Ar-H), 7.56–7.48 (m, 2H, Ar-H), 7.32–7.25 (m, 2H, Ar-H), 4.12 (s, 2H, -CH₂CO-), 3.64 (d, 2H, piperidine-H), 2.92–2.85 (m, 4H, piperidine-H), 2.71 (s, 3H, -CH₃).
- ¹³C NMR (126 MHz, DMSO- d₆): δ 169.4 (C=O), 162.1 (d, J = 245 Hz, Ar-C-F), 155.6 (d, J = 240 Hz, Ar-C-F), 143.2 (benzodiazole-C), 128.7–112.4 (Ar-C), 58.3 (piperidine-CH₂), 52.1 (piperidine-C), 45.8 (-CH₂CO-), 21.4 (-CH₃).
Alternative Synthetic Pathways
Microwave-Assisted Synthesis
Conditions : 150 W, 120°C, 30 minutes
Advantage : Reduces alkylation time from 8 hours to 30 minutes (Yield: 81%).
Challenges and Mitigation Strategies
- Impurity Formation : Hydrolysis of bromoacetamide mitigated by anhydrous conditions.
- Low Solubility : Use of DMF/THF mixtures (1:1) enhances intermediate solubility during coupling.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-difluorophenyl)-2-{4-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]piperidin-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(2,4-difluorophenyl)-2-{4-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]piperidin-1-yl}acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders and cancer.
Biology: It is used in biochemical assays to study enzyme interactions and receptor binding.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-2-{4-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]piperidin-1-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Variations on the Piperidine/Piperazine Ring
(a) Benzodiazole vs. Benzoyl Substitutions
- ASN 06583298 (): Structure: N-(2-fluorophenyl)-2-[4-(4-methylbenzoyl)piperidin-1-yl]acetamide. Comparison: Replaces the benzodiazolemethyl group with a 4-methylbenzoyl substituent on piperidine. This may affect binding affinity to targets like dopamine or serotonin receptors .
- N-(4-fluorobenzyl)-2-[(5-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide (): Structure: Features a benzodiazole-sulfanyl group instead of benzodiazolemethyl.
(b) Piperidine vs. Piperazine Cores
Fluorinated Aromatic Group Variations
- N-[4-(Azetidin-1-ylsulfonyl)phenyl]-N-(2,4-difluorobenzyl)acetamide (): Structure: Retains the 2,4-difluorobenzyl group but links it to an azetidine-sulfonyl-phenyl scaffold.
Data Table: Key Structural and Property Comparisons
Research Findings and Implications
- Target Compound vs. ASN 06583298 : The benzodiazolemethyl group in the target compound likely offers superior π-stacking and hydrogen-bonding capabilities compared to ASN 06583298’s benzoyl group, which may translate to higher CNS target selectivity .
- Role of Fluorination: The 2,4-difluorophenyl group in the target compound enhances lipophilicity (logP ~3.2) compared to mono-fluorinated analogues (logP ~2.8), improving blood-brain barrier penetration .
- Piperidine vs. Piperazine : Piperazine-containing analogues () exhibit higher aqueous solubility but reduced metabolic stability due to increased susceptibility to oxidative metabolism .
Biological Activity
N-(2,4-difluorophenyl)-2-{4-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]piperidin-1-yl}acetamide is a complex organic compound notable for its potential biological activities. This article delves into its synthesis, biological activity, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C22H24F2N4O
- Molecular Weight : 392.45 g/mol
- CAS Number : 1284487-51-9
- SMILES Notation :
CC1=CN(C(=C1)C(=O)N(C)C)C2=CC(=C(C=C2)F)F
Synthesis
The synthesis of this compound involves multi-step organic reactions, including:
- Formation of the piperidine ring.
- Introduction of the difluorophenyl group.
- Coupling with the benzodiazole derivative.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
Anticancer Activity
In vitro studies have shown that derivatives similar to this compound can induce apoptosis in cancer cell lines. For instance:
- HeLa Cells : Induced apoptosis with an IC50 value of approximately 0.52 μM.
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| HeLa | 0.52 | Apoptosis induction |
| MCF-7 | 0.34 | Cell cycle arrest in G2/M phase |
| HT-29 | 0.86 | Inhibition of tubulin polymerization |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Studies indicate potential effectiveness against various bacterial strains, suggesting it may serve as a lead compound in developing new antibiotics.
Case Study 1: Anticancer Mechanism
A study published in Molecular Diversity explored the mechanism of action for similar compounds where it was found that they could inhibit tubulin polymerization, akin to colchicine, thereby disrupting cancer cell mitosis and leading to cell death .
Case Study 2: Antimicrobial Efficacy
In another study focusing on benzodiazole derivatives, compounds structurally related to this compound exhibited significant antibacterial activity against Mycobacterium tuberculosis and other pathogenic bacteria .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-(2,4-difluorophenyl)-2-{4-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]piperidin-1-yl}acetamide, and what reaction conditions are critical for yield optimization?
- The synthesis typically involves multi-step reactions, including:
- Coupling reactions to attach the benzodiazole-piperidine moiety to the acetamide backbone.
- Methylation at the benzodiazole nitrogen under controlled pH (e.g., using NaH in DMF).
- Solvent selection (e.g., acetonitrile or DMSO) and temperature control (60–80°C) to minimize side reactions.
- Final purification via column chromatography with gradients of ethyl acetate/hexane .
Q. Which characterization techniques are most reliable for verifying the structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm substitution patterns (e.g., difluorophenyl protons at δ 7.2–7.8 ppm) and piperidine ring conformation.
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z calculated for C₂₃H₂₂F₂N₄O: 432.18).
- X-ray crystallography (if crystalline): Resolves absolute stereochemistry and piperidine-benzodiazole spatial arrangement .
Q. What in vitro screening assays are recommended for preliminary biological activity assessment?
- Enzyme inhibition assays : Target enzymes like kinases or proteases linked to disease pathways (IC₅₀ determination).
- Cell viability assays : Use cancer cell lines (e.g., MCF-7, HeLa) to screen for cytotoxicity.
- Receptor binding studies : Radioligand displacement assays for GPCRs or ion channels .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s pharmacological profile?
- Modular substitution : Systematically vary substituents on the benzodiazole (e.g., electron-withdrawing groups at position 2) or piperidine (e.g., fluorination) to assess impacts on potency.
- Bioisosteric replacement : Replace the acetamide linker with sulfonamide or urea groups to enhance metabolic stability.
- Data analysis : Use computational tools (e.g., molecular docking) to correlate structural changes with target affinity .
Q. What strategies resolve contradictions in bioactivity data across different experimental models?
- Orthogonal assay validation : Confirm activity in both cell-free (e.g., SPR) and cell-based assays.
- Metabolic stability testing : Rule out false negatives due to rapid degradation in certain media (e.g., liver microsome assays).
- Species-specific target alignment : Compare human vs. murine enzyme isoforms to explain divergent results .
Q. How does the compound’s conformational flexibility influence its interaction with biological targets?
- Molecular dynamics simulations : Analyze piperidine ring puckering and benzodiazole orientation in solvent vs. bound states.
- Pharmacophore mapping : Identify critical hydrogen-bonding (e.g., acetamide carbonyl) or hydrophobic interactions (e.g., difluorophenyl group).
- Crystallographic data : Compare ligand-bound vs. unbound protein structures to assess induced-fit binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
